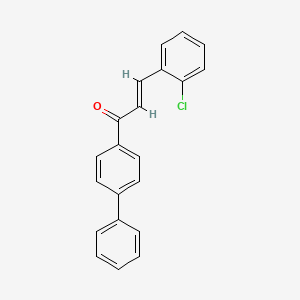

3-(2-Chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Description

Significance of Chalcone (B49325) Core Structure in Drug Discovery

The chalcone scaffold, characterized by a 1,3-diaryl-2-propen-1-one core, is a prominent "privileged structure" in the field of medicinal chemistry. nih.gov This designation stems from its simple, yet versatile, chemical framework that is found in numerous naturally occurring compounds and is readily accessible through synthetic methods. nih.govresearchgate.net Chalcones are biogenetic precursors to flavonoids and isoflavonoids, which are abundant in various edible plants. bohrium.com The inherent biological activities of chalcones, coupled with the ease of structural modification, make them attractive starting points for the development of new therapeutic agents. nih.govbohrium.commdpi.com

The pharmacological importance of the chalcone core lies in its α,β-unsaturated ketone functionality, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins. acs.org This reactivity is believed to be a key contributor to their wide spectrum of biological activities. researchgate.net Chalcone derivatives have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral activities. bohrium.commdpi.comfrontiersin.org The two aromatic rings (A and B) and the α,β-unsaturated system provide ample opportunities for structural modifications, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. bohrium.com This adaptability has led to the development of numerous chalcone-based compounds with potential clinical applications. nih.gov

Overview of Halogenated Chalcones in Chemical Biology Research

The introduction of halogen atoms into the chalcone scaffold has emerged as a significant strategy in chemical biology and drug discovery. asianpubs.org Halogenation can profoundly influence the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com While halogenated chalcones are not commonly found in nature, their synthesis has been a focus of considerable research due to their enhanced biological activities. asianpubs.org

The incorporation of halogens, such as chlorine, bromine, and fluorine, at various positions on the aromatic rings of the chalcone structure has been shown to modulate their biological effects. mdpi.comnih.gov For instance, halogenated chalcones have demonstrated potent antimicrobial, antifungal, and anticancer properties. asianpubs.orgmdpi.comnih.gov The electron-withdrawing nature of halogens can alter the electronic distribution within the molecule, potentially enhancing its interaction with specific enzymes or receptors. mdpi.com Research has shown that the position and type of halogen substituent can significantly impact the potency and selectivity of these compounds. nih.gov For example, certain chloro-substituted chalcones have been found to be effective inhibitors of enzymes like glutathione (B108866) S-transferase (GST). The systematic exploration of halogenated chalcones continues to be a promising avenue for the discovery of novel and more effective therapeutic agents. asianpubs.orgmdpi.com

Compound Profile: 2-chloro-4'-phenylchalcone

This section focuses specifically on the chemical compound 2-chloro-4'-phenylchalcone.

Interactive Data Table: Compound Names

| Name | Type |

|---|---|

| Chalcone, 2-chloro-4'-phenyl- | Systematic Name |

| (2E)-3-(2-chlorophenyl)-1-([1,1'-biphenyl]-4-yl)prop-2-en-1-one | IUPAC Name |

Detailed research findings on 2-chloro-4'-phenylchalcone are limited in the provided search results. While the search results provide extensive information on chalcones in general and halogenated chalcones as a class, specific studies focusing solely on the biological activities or detailed synthesis of 2-chloro-4'-phenylchalcone are not explicitly detailed. The provided information discusses various substituted chalcones, including those with chloro and phenyl substitutions, but not this specific isomer in detail. For instance, research on chloro-substituted 4'-phenylchalcones as GST inhibitors is mentioned, but the specific substitution pattern of "2-chloro" is not elaborated upon. Similarly, the synthesis of various chlorochalcones is described, but the specific combination of a 2-chloro substitution on one ring and a 4'-phenyl substitution on the other is not a primary focus of the provided articles. unmul.ac.idresearchgate.netpsu.eduorientjchem.orgresearchgate.net Therefore, a detailed article focusing solely on 2-chloro-4'-phenylchalcone cannot be generated based on the current search results.

Structure

2D Structure

Properties

CAS No. |

13650-77-6 |

|---|---|

Molecular Formula |

C21H15ClO |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H15ClO/c22-20-9-5-4-8-18(20)14-15-21(23)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-15H |

InChI Key |

MYXIXLDIEIKQAU-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Phenylchalcone and Its Structural Analogs

Modern and Green Chemistry Approaches for Chalcone (B49325) Synthesis

In response to the growing need for environmentally benign chemical processes, modern synthetic methods focus on reducing waste, energy consumption, and the use of hazardous solvents. rjpn.org

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. sphinxsai.comglobalresearchonline.net Microwaves act as high-frequency electric fields that heat materials containing mobile electric charges, such as polar molecules in a solvent. sphinxsai.com This technique leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and enhance product purities by minimizing unwanted side reactions. sphinxsai.comglobalresearchonline.net

The synthesis of chalcones via microwave irradiation is often performed under solvent-free conditions or with minimal solvent, adhering to green chemistry principles. propulsiontechjournal.comsphinxsai.com In a typical procedure, equimolar amounts of the substituted acetophenone (B1666503) and aromatic aldehyde are mixed with a catalyst, which can be a base like K₂CO₃ or NaOH adsorbed on a solid support. sphinxsai.com The mixture is then irradiated in a domestic or specialized microwave oven for a few minutes. sphinxsai.comscholarsresearchlibrary.com

Studies have shown that microwave-assisted Claisen-Schmidt condensations can be completed in as little as 60-120 seconds, compared to several hours required for conventional methods. sphinxsai.com This acceleration not only improves efficiency but also often leads to higher yields (80-90%). sphinxsai.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (up to 24) | Seconds to a few minutes | globalresearchonline.netscholarsresearchlibrary.com |

| Energy Consumption | High | Low | unair.ac.id |

| Product Yield | Moderate to High | High to Excellent | sphinxsai.comglobalresearchonline.net |

| Solvent Usage | Often requires solvents | Can be solvent-free or use minimal solvent | sphinxsai.comglobalresearchonline.net |

This approach represents a significant advancement, providing a fast, efficient, and environmentally friendly route for the synthesis of 2-chloro-4'-phenylchalcone and its analogs. ekb.eg

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful and green chemistry tool that accelerates reaction rates, improves yields, and often allows for milder reaction conditions compared to conventional methods. scielo.org.zamdpi.com This technique utilizes acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized high-temperature and high-pressure zones, enhancing mass transfer and reactant reactivity.

For chalcone synthesis, ultrasonication is typically applied to the Claisen-Schmidt condensation reaction. researchgate.net The reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde (B42025). mdpi.com In the context of 2-chloro-4'-phenylchalcone, this would involve the reaction of 4-phenylacetophenone with 2-chlorobenzaldehyde (B119727). Ultrasound irradiation can significantly reduce reaction times from hours to minutes and increase product yields. mdpi.comresearchgate.net Studies have demonstrated that ultrasound-assisted chalcone synthesis is more effective than conventional stirring or reflux methods, offering a simpler work-up, lower energy consumption, and high yields of pure products. scielo.org.zaekb.eg

Research on various chalcone derivatives has shown that reaction parameters such as solvent, base concentration, and ultrasound amplitude can be optimized to achieve quantitative yields in short periods. dost.gov.phresearchgate.net For instance, a study on the synthesis of (E)-1,3-diphenyl-2-propen-1-one showed the ultrasound-assisted reaction was 225 times faster than the conventional method (15 minutes vs. 4 hours) with excellent selectivity. mdpi.com

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for a Model Chalcone

| Method | Reaction Time | Yield (%) | Conditions |

| Ultrasound-Assisted | 15 minutes | >95% | NaOH, Ethanol, Room Temperature |

| Conventional Stirring | 4 hours | ~90% | NaOH, Ethanol, Room Temperature |

This table is based on data for the synthesis of (E)-1,3-diphenyl-2-propen-1-one, a model for chalcone synthesis. mdpi.com

Catalyst-Mediated Reactions

Catalyst-mediated reactions offer diverse and powerful pathways for the carbon-carbon bond formation required in chalcone synthesis. These methods, including cross-coupling and rearrangement reactions, provide alternatives to the traditional Claisen-Schmidt condensation and allow for the construction of complex chalcone structures. ekb.eg

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, catalyzed by a palladium complex. researchgate.net It has been successfully applied to the synthesis of chalcones through two primary retrosynthetic pathways:

Coupling of a cinnamoyl chloride with an arylboronic acid.

Coupling of a benzoyl chloride with a vinylboronic acid. researchgate.netresearchgate.net

To synthesize 2-chloro-4'-phenylchalcone, the first approach would involve the reaction of 2-chloro-cinnamoyl chloride with 4-phenylboronic acid. The second pathway would utilize the coupling of 4-phenylbenzoyl chloride with 2-chlorostyrylboronic acid. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate or sodium carbonate, in a suitable solvent system. researchgate.netnih.gov The Suzuki reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, enabling the synthesis of complex chalcones. nih.gov

Table 2: Key Reagents for Suzuki Reaction Pathways to 2-chloro-4'-phenylchalcone

| Pathway | Aryl/Acyl Halide | Boron Reagent |

| Pathway 1 | 2-chloro-cinnamoyl chloride | 4-phenylboronic acid |

| Pathway 2 | 4-phenylbenzoyl chloride | (E)-2-(2-chlorovinyl)boronic acid |

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for converting aldehydes and ketones into alkenes. wikipedia.org The reaction involves a triphenylphosphonium ylide (Wittig reagent) reacting with a carbonyl compound. organic-chemistry.orgstudy.com For chalcone synthesis, this involves the reaction of a benzaldehyde with a triphenyl-benzoyl-methylene phosphorane ylide. ekb.eg

The synthesis of 2-chloro-4'-phenylchalcone via the Wittig reaction would proceed by reacting 2-chlorobenzaldehyde with the ylide derived from 1-(4-phenylphenyl)-2-(triphenyl-λ⁵-phosphanyl)ethan-1-one. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com While effective, a significant drawback of the Wittig reaction is the difficulty in removing this byproduct from the final product. nih.gov However, improved protocols, such as performing the reaction in water and using filtration through a silica (B1680970) gel plug, have been developed to facilitate purification and afford high yields. nih.govresearchgate.net The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, which is the desired configuration for most chalcones. organic-chemistry.org

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring using a Lewis acid catalyst. nih.gov This reaction can be adapted for chalcone synthesis, typically by reacting a substituted cinnamoyl chloride with an aromatic compound. ekb.egunair.ac.id

For the synthesis of 2-chloro-4'-phenylchalcone, this would involve the Friedel-Crafts acylation of biphenyl (B1667301) with 2-chloro-cinnamoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.gov The reaction introduces the 2-chloro-cinnamoyl group onto the biphenyl ring. A key consideration in this reaction is regioselectivity, as the acylation can occur at different positions on the biphenyl ring. The reaction conditions, including the solvent and temperature, can be adjusted to favor the desired isomer. This method offers a direct route to the chalcone skeleton from readily available starting materials. researchgate.net

The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones upon irradiation with UV light. wikipedia.org This rearrangement has been applied to the synthesis of hydroxychalcones from phenyl cinnamates. ekb.egnih.gov The reaction proceeds via a radical mechanism. wikipedia.org

To produce a chalcone structurally related to 2-chloro-4'-phenylchalcone, one could envision the Photo-Fries rearrangement of 4-phenylphenyl 2-chloro-cinnamate. Irradiation of this ester would be expected to yield a mixture of hydroxychalcone (B7798386) isomers, including (2-chloro-phenyl)-(2-hydroxy-5-phenyl-phenyl)-methanone and (2-chloro-phenyl)-(4-hydroxy-biphenyl-3-yl)-methanone. While this method is a viable route to hydroxychalcones, it often suffers from low yields and the formation of multiple products, which can make purification challenging. wikipedia.orgnih.gov The solvent and reaction conditions can influence the ratio of ortho and para products. nih.gov

The Julia-Kocienski olefination is a powerful and highly stereoselective method for synthesizing alkenes, particularly (E)-alkenes. organic-chemistry.orgresearchgate.net It is a modified version of the Julia-Lythgoe olefination and involves the reaction of a heteroaryl sulfone with a carbonyl compound (an aldehyde or ketone) in the presence of a base. researchgate.netorganicreactions.org This reaction has been successfully applied to the synthesis of chalcones and flavanones. researchgate.net

In the synthesis of 2-chloro-4'-phenylchalcone, the reaction would involve coupling 2-chlorobenzaldehyde with a suitable sulfone partner, such as 1-(benzothiazol-2-ylsulfonyl)-1-(4-phenylphenyl)methane. The reaction typically employs a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent. ekb.eg The mechanism involves the formation of a β-alkoxysulfone intermediate, which undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to form the alkene. organicreactions.orgalfa-chemistry.com The Julia-Kocienski olefination is noted for its excellent (E)-selectivity, making it a highly valuable tool for producing the trans-isomer of chalcones with high purity. researchgate.netwikipedia.org

Table 3: Summary of Catalyst-Mediated Reactions for Chalcone Synthesis

| Reaction | Key Reactants | Catalyst/Reagent | Key Feature |

| Suzuki Reaction | Cinnamoyl chloride + Arylboronic acid | Palladium complex, Base | Mild conditions, good functional group tolerance |

| Wittig Reaction | Benzaldehyde + Phosphonium ylide | Strong base (to form ylide) | Forms C=C bond at carbonyl position |

| Friedel-Crafts Acylation | Cinnamoyl chloride + Aromatic ring | Lewis Acid (e.g., AlCl₃) | Direct acylation of aromatic rings |

| Photo-Fries Rearrangement | Phenyl cinnamate (B1238496) ester | UV light | Forms hydroxyaryl ketones |

| Julia-Kocienski Olefination | Benzaldehyde + Heteroaryl sulfone | Strong base (e.g., DBU) | High (E)-stereoselectivity for alkenes |

Application of Lewis Acids and Heterogeneous Catalysts

Traditional Claisen-Schmidt condensations often rely on homogeneous acid or base catalysts, which can lead to challenges in product separation and catalyst recovery. To overcome these limitations, Lewis acids and solid heterogeneous catalysts have been increasingly employed, offering advantages such as ease of handling, recyclability, and often milder reaction conditions. researchgate.net

Lewis Acids: Lewis acids like Zirconium(IV) chloride (ZrCl₄), Titanium(IV) chloride (TiCl₄), and Boron trifluoride etherate (BF₃-Et₂O) have been utilized to catalyze chalcone synthesis. researchgate.net They activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate of the acetophenone. This activation can lead to higher yields and shorter reaction times compared to traditional methods. For instance, ZrCl₄ has been reported as an efficient catalyst for various organic transformations, including those involving aldehydes. researchgate.net While specific studies on 2-chloro-4'-phenylchalcone are limited, the general applicability of these Lewis acids to a wide range of substituted benzaldehydes and acetophenones suggests their potential utility in its synthesis.

Heterogeneous Catalysts: A diverse array of heterogeneous catalysts has been explored for chalcone synthesis, promoting greener and more sustainable chemical processes. These solid catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their reuse.

Zeolites and Hydrotalcites: Materials like zeolites and hydrotalcites have been used as solid base catalysts. semanticscholar.org Their porous structure and tunable basicity provide active sites for the condensation reaction. Hydrotalcite-derived mixed oxides, for example, have demonstrated high activity and selectivity in the synthesis of various chalcones. semanticscholar.org

Waste-derived Catalysts: In a push for sustainability, catalysts derived from waste materials have been developed. Fly ash and agro-food wastes, such as banana peel ash, have been successfully used as inexpensive and eco-friendly catalysts for Claisen-Schmidt condensations. researchgate.net

Supported Catalysts: Heteropoly acids supported on silica (SiO₂) have been shown to be reusable and effective heterogeneous catalysts for the synthesis of biologically active chalcones under solvent-free conditions. researchgate.net Similarly, layered double hydroxides (LDH) and their nanocomposites with reduced graphene oxide (rGO) have been investigated as base catalysts, showing improved properties compared to the bare LDH. mdpi.com

The table below summarizes various catalysts used in the synthesis of chalcones, which could be applicable for producing 2-chloro-4'-phenylchalcone.

| Catalyst Type | Specific Example | Reactants | Key Advantages |

| Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | Substituted Aldehydes & Acetophenones | Mild conditions, high yields, environmentally friendly. researchgate.net |

| Heterogeneous (Basic) | Hydrotalcites | Substituted Acetophenones & Benzaldehydes | High yields and selectivities, reusable catalyst. semanticscholar.org |

| Heterogeneous (Acidic) | H₅PMo₁₀V₂O₄₀ / SiO₂ | Aldehydes & Ketones | Reusable, solvent-free conditions, excellent yields. researchgate.net |

| Heterogeneous (Waste-derived) | Fly Ash | 4-chlorobenzaldehyde & Acetophenone | Low cost, sustainable, good conversion rates. researchgate.net |

| Heterogeneous (Nanocomposite) | LDH-rGO | Acetophenone & Benzaldehyde | Enhanced basicity, tunable selectivity, improved dispersion. mdpi.com |

Optimization of Reaction Conditions for Halogenated Chalcone Synthesis

The synthesis of halogenated chalcones, such as 2-chloro-4'-phenylchalcone, can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing yield, minimizing reaction time, and reducing the formation of by-products. Key parameters that are often optimized include the catalyst, solvent, temperature, and reaction time.

The presence of a halogen substituent on the aromatic ring can affect the reactivity of the starting materials. For instance, electron-withdrawing groups like chlorine can influence the acidity of the α-protons on the acetophenone and the electrophilicity of the aldehyde's carbonyl carbon.

Several modern techniques have been applied to optimize these reactions, moving towards more environmentally benign processes.

Solvent-Free Synthesis (Grinding): Performing the Claisen-Schmidt condensation under solvent-free conditions by grinding the reactants with a solid catalyst (e.g., NaOH or KOH) is an effective green chemistry approach. jetir.org This method often leads to shorter reaction times and high yields, with the added benefit of eliminating solvent waste. nih.gov

Microwave and Ultrasound Assistance: The use of microwave irradiation or ultrasound can dramatically accelerate the rate of chalcone synthesis. japsonline.com These energy sources can lead to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.govmaterialsciencejournal.org For example, ultrasound-assisted synthesis has been shown to be 225 times faster than conventional stirring methods for certain chalcones.

The following table details the impact of various reaction parameters on the synthesis of halogenated and other substituted chalcones.

| Parameter | Variation | Effect on Reaction | Example |

| Catalyst | Base (e.g., KOH, NaOH) concentration | Optimal concentration leads to higher yields; excess can cause side reactions. | In one study, 10 M KOH was found to be optimal for synthesizing dihydroxychalcones. |

| Temperature | Room Temperature vs. Heating (e.g., 70-80°C) | Higher temperatures can increase reaction rates and yields, especially for less reactive substrates. | The optimal temperature for synthesizing certain dihydroxychalcones was found to be 70-80°C. |

| Solvent | Ethanol, Water, or Solvent-free | Solvent choice affects reactant solubility and reaction rate. Solvent-free methods are greener and can be highly efficient. nih.gov | Reactions in ethanol/water mixtures at room temperature have yielded chalcones in 74-92%. researchgate.net |

| Reaction Time | Minutes to Hours | Optimization aims to find the shortest time for maximum conversion, avoiding by-product formation. | Ultrasound-assisted synthesis can reduce reaction times from hours to minutes. japsonline.com |

| Molar Ratio | Reactant Ratios (Aldehyde:Ketone) | Varying the molar ratio can influence the yield and prevent side reactions like Michael addition. | A 1:2 molar ratio of benzaldehyde to acetophenone was found to give the highest product yield in one study. |

| Energy Source | Conventional Heating vs. Ultrasound/Microwave | Ultrasound and microwave irradiation can significantly reduce reaction times and improve yields. japsonline.comnih.gov | An ultrasound-assisted reaction was completed in 15 minutes compared to 4 hours by conventional methods. |

By carefully tuning these parameters, the synthesis of 2-chloro-4'-phenylchalcone and its analogs can be achieved with high efficiency and purity, aligning with the principles of modern, sustainable chemical synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques in Chalcone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For chalcones, ¹H and ¹³C NMR spectra provide definitive information about the molecular skeleton, the stereochemistry of the enone bridge, and the substitution pattern on the aromatic rings.

In the ¹H NMR spectrum of a chalcone (B49325), the vinyl protons (H-α and H-β) of the α,β-unsaturated ketone system are particularly diagnostic. They typically appear as distinct doublets in the olefinic region of the spectrum. The large coupling constant (J) value between these two protons, generally around 15-16 Hz, confirms the trans configuration of the double bond, which is the thermodynamically more stable arrangement. rasayanjournal.co.inbiointerfaceresearch.com The proton α to the carbonyl group (H-α) is usually found slightly upfield compared to the H-β proton.

The aromatic protons resonate in the downfield region, and their splitting patterns provide clear evidence of the substitution on both phenyl rings. For 2-chloro-4'-phenylchalcone, the protons on the 2-chlorophenyl ring would exhibit a complex splitting pattern, while the protons on the 4'-phenylphenyl moiety would also show characteristic multiplets.

In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) provides a key signal, typically resonating far downfield around 189-190 ppm due to its deshielded environment. rasayanjournal.co.in The olefinic carbons, C-α and C-β, also show characteristic signals, generally between 119 ppm and 146 ppm. rasayanjournal.co.in The remaining signals correspond to the carbons of the two aromatic systems, with their exact chemical shifts influenced by the chloro and phenyl substituents.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~189.3 |

| C-α | ~7.4 (d, J ≈ 16 Hz) | ~121.6 |

| C-β | ~7.8 (d, J ≈ 16 Hz) | ~145.5 |

| Aromatic C-H | 7.3 - 8.0 (m) | 128 - 140 |

| Aromatic C (quaternary) | - | 134 - 140 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-chloro-4'-phenylchalcone is characterized by several key absorption bands that confirm its structure.

The most prominent peak in the spectrum is the strong stretching vibration (ν) of the carbonyl group (C=O) of the α,β-unsaturated ketone, which typically appears in the range of 1650-1660 cm⁻¹. rasayanjournal.co.in The conjugation with both the double bond and an aromatic ring slightly lowers its frequency compared to a simple ketone. The stretching vibration of the olefinic double bond (C=C) is also observed, usually around 1589 cm⁻¹. rasayanjournal.co.in

Other significant absorptions include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the vinyl group, as well as C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹). The out-of-plane C-H bending of the trans-disubstituted double bond gives rise to a characteristic band near 980 cm⁻¹. rasayanjournal.co.in The presence of the chlorine atom is indicated by a C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum, around 1087 cm⁻¹. rasayanjournal.co.in

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3070 | Stretching | Aromatic C-H |

| ~1658 | Stretching | Carbonyl (C=O) |

| ~1589 | Stretching | Olefinic/Aromatic (C=C) |

| ~1087 | Stretching | Aryl-Cl |

| ~980 | Bending (out-of-plane) | trans -CH=CH- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.

For 2-chloro-4'-phenylchalcone (C₂₁H₁₅ClO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A highly characteristic feature would be the presence of an isotopic peak at M+2, which is approximately one-third the intensity of the M⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. rasayanjournal.co.inwhitman.edu

| m/z Value | Description |

|---|---|

| [M]⁺ | Molecular ion peak |

| [M+2]⁺ | Isotope peak confirming one chlorine atom |

| Various | Fragment ions (e.g., [M-Cl]⁺, benzoyl cations, cinnamoyl cations) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, oxygen, chlorine) within a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula.

For 2-chloro-4'-phenylchalcone, the molecular formula is C₂₁H₁₅ClO. The theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, chlorine, and oxygen. The experimental results from the elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the empirical formula and the purity of the synthesized compound. This technique is crucial for the characterization of novel, synthesized compounds. researchgate.net

| Element | Theoretical Percentage (%) | Experimental Finding (%) |

|---|---|---|

| Carbon (C) | 79.12 | (Value to be determined) |

| Hydrogen (H) | 4.74 | (Value to be determined) |

| Chlorine (Cl) | 11.12 | (Value to be determined) |

| Oxygen (O) | 5.02 | (Value to be determined) |

X-ray Diffraction (XRD) for Crystalline Structure Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

An XRD analysis of 2-chloro-4'-phenylchalcone would unambiguously confirm the trans geometry of the enone bridge. It would also reveal the planarity of the molecule; while the chalcone core tends to be planar to maximize conjugation, the phenyl rings may be twisted relative to the enone plane due to steric hindrance. The resulting crystallographic data, including the space group and unit cell dimensions, provides a unique fingerprint of the compound's solid-state structure.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Precise angles between adjacent bonds |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation. The extensive π-conjugated system of chalcones makes them strong absorbers of UV radiation.

The UV-Vis spectrum of a chalcone typically displays two major absorption bands. Band I, appearing at a longer wavelength (λmax generally between 300-360 nm), is attributed to the π→π* transition involving the entire cinnamoyl system (the B-ring and the enone bridge). researchgate.net Band II is observed at a shorter wavelength and is associated with the π→π* transition within the benzoyl moiety (the A-ring and the carbonyl group). The positions and intensities of these absorption maxima are sensitive to the substituents on the aromatic rings. The presence of the chloro and phenyl groups on the 2-chloro-4'-phenylchalcone molecule will influence the electronic transitions, causing shifts in the λmax values compared to the unsubstituted parent chalcone.

| Band | Approximate λmax Range (nm) | Associated Electronic Transition |

|---|---|---|

| Band I | 300 - 360 | π→π* (Cinnamoyl system) |

| Band II | 200 - 280 | π→π* (Benzoyl system) |

Investigations into the Biological Activities of 2 Chloro 4 Phenylchalcone and Its Derivatives

Anticancer and Antiproliferative Activity Research

The potential of chalcone (B49325) derivatives as anticancer agents has been extensively explored. The presence of various substituents on the aromatic rings can significantly influence their cytotoxic and antiproliferative efficacy.

Inhibition of Cancer Cell Line Proliferation (e.g., HeLa, T47D, WiDr, A549, HepG2)

Research has demonstrated that chalcone derivatives can inhibit the proliferation of a range of human cancer cell lines. The cytotoxic effects are often dependent on the specific chemical structure of the chalcone and the type of cancer cell. For instance, studies on chalcones bearing a 2-chloro substitution have shown notable anticancer effects.

A study on novel (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides, which are chalcone derivatives, revealed significant anticancer effects on various human cancer cells, including the cervical cancer cell line HeLa. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the range of 0.89-9.63 µg/mL nih.gov. Specifically, one of the derivatives showed an IC50 value of 4.21 µg/mL against HeLa cells.

Furthermore, the cytotoxicity of various 1,3-diphenylprop-2-en-1-one chalcones has been evaluated against human lung carcinoma (A549) and human hepatocarcinoma (HepG2) cell lines. These studies indicate that the sensitivity of cancer cells to chalcones can vary, with some derivatives showing more potent cytotoxic effects than others nih.govbrieflands.com. For example, a brominated benzofuran (B130515) derivative of chalcone demonstrated significant activity against both A549 and HepG2 cells, with IC50 values of 3.5 ± 0.6 μM and 3.8 ± 0.5 μM, respectively mdpi.com. While specific data for 2-chloro-4'-phenylchalcone is limited, these findings for structurally related compounds underscore the potential of this class of molecules as anticancer agents.

| Compound Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivative | HeLa | 4.21 µg/mL | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 3.5 ± 0.6 μM | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 3.8 ± 0.5 μM | mdpi.com |

Modulation of Cellular Processes in Oncogenesis

The anticancer activity of chalcones is attributed to their ability to interfere with various cellular processes that are critical for cancer cell survival and proliferation. These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.

Chalcones have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the regulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins, the release of cytochrome c from mitochondria, and the activation of caspases mdpi.comnih.gov.

Cell cycle arrest is another significant mechanism by which chalcones exert their antiproliferative effects. Many chalcone derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle, thereby preventing cell division mdpi.comnih.gov. This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.

Furthermore, chalcones can influence critical signaling pathways that are often dysregulated in cancer. For instance, they have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, cell survival, and proliferation nih.gov. Some chalcone derivatives have also been found to target the p53 tumor suppressor pathway nih.gov. The modulation of these pathways disrupts the cellular machinery that cancer cells rely on for their growth and survival.

Antimicrobial Activity Research

The emergence of drug-resistant pathogens has necessitated the search for new antimicrobial agents. Chalcones have demonstrated promising activity against a variety of bacteria and fungi.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, drug-resistant strains)

Chalcones containing halogen substituents, such as chlorine, have been a focus of antibacterial research. Studies have shown that chalcones containing 2,4-dichlorophenyl rings are potent antibacterial agents nih.gov. The presence of a chloro group on the aromatic rings of the chalcone structure can enhance its antibacterial efficacy.

Research on chlorinated pyrazine-based chalcones has demonstrated anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 μM against various strains of Staphylococcus aureus frontiersin.org. Another study on heterocyclic chalcone analogues reported strong activity against both susceptible and resistant Staphylococcus aureus strains mdpi.com. Chalcones have also shown activity against Gram-negative bacteria like Escherichia coli nih.gov.

| Compound Type | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Chlorinated pyrazine-based chalcone (CH-0w) | Staphylococcus aureus | 31.25 - 125 µM | frontiersin.org |

| Heterocyclic chalcone analogue (p5) | Staphylococcus aureus ATCC 29213 | 64 µg/mL | mdpi.com |

| Heterocyclic chalcone analogue (f6) | Staphylococcus aureus ATCC 29213 | 64 µg/mL | mdpi.com |

Antifungal Efficacy

Certain chalcone derivatives have also exhibited significant antifungal properties. A study on a series of chalcone derivatives found that a 4-chloro derivative showed antifungal activity superior to the standard drug ketoconazole (B1673606) against the fungal species Microsporum gypseum nih.gov. However, in the same study, the compounds were not effective against Candida albicans or Aspergillus niger nih.gov.

Another study investigating a chalcone-derived compound, VS02-4'ethyl, reported high activity against dermatophytes, with MIC values ranging from 7.81 to 31.25 μg/ml nih.gov. These findings suggest that the antifungal spectrum of chalcones can be quite specific, and further research is needed to explore their full potential against a broader range of fungal pathogens.

Antioxidant Activity Research

Chalcones are known to possess antioxidant properties, which are often attributed to their chemical structure, particularly the presence of hydroxyl groups and the α,β-unsaturated ketone moiety. These features enable them to act as free radical scavengers. The antioxidant potential of chalcones is commonly evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Studies on new chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have demonstrated their ability to inhibit both DPPH and ABTS radicals, indicating their antioxidant potential nih.gov. The antioxidant capacity is typically quantified by the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. While specific IC50 values for 2-chloro-4'-phenylchalcone are not widely reported, the general antioxidant activity of the chalcone class of compounds is well-documented, suggesting that this particular derivative may also possess such properties.

Free Radical Scavenging Assays (e.g., DPPH)

While numerous studies have demonstrated the antioxidant and radical scavenging capabilities of various chalcone derivatives, particularly those containing hydroxyl groups, specific data on the DPPH radical scavenging activity of 2-chloro-4'-phenylchalcone is not documented in the reviewed sources.

Anti-inflammatory Activity Research

The anti-inflammatory properties of chalcones are widely reported, often linked to their ability to inhibit key enzymes and mediators in the inflammatory cascade.

Chalcone derivatives have been identified as inhibitors of COX enzymes, with some showing selectivity for the COX-2 isoform. This inhibition is a key mechanism for their anti-inflammatory effects. However, specific inhibitory concentrations (IC50) or percentage inhibition data for 2-chloro-4'-phenylchalcone against COX-1 or COX-2 are not available.

Many chalcone analogues have been found to inhibit the production of nitric oxide (NO) by suppressing the expression or activity of iNOS in inflammatory cells. Although research has explored various substitution patterns, specific findings regarding the iNOS inhibitory activity of 2-chloro-4'-phenylchalcone have not been reported.

The modulation of pro-inflammatory cytokines and other mediators is a known characteristic of bioactive chalcones. Studies have detailed these effects for a range of derivatives, but the specific impact of 2-chloro-4'-phenylchalcone on inflammatory mediators remains uninvestigated in the available literature.

Antiparasitic Activity Research

The chalcone scaffold is a promising template for the development of new antiparasitic agents, including those targeting malaria.

The antimalarial potential of various chalcones has been established, with some compounds showing potent activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The influence of different substituents on this activity is an active area of research. Nevertheless, specific studies detailing the in vitro antimalarial efficacy of 2-chloro-4'-phenylchalcone against P. falciparum are absent from the reviewed scientific reports.

Antileishmanial Potential (e.g., against Leishmania amazonensis)

Chalcones are recognized for their antileishmanial properties, which are often attributed to their ability to interfere with the mitochondrial functions of the parasites. nih.gov Studies on various chalcone derivatives have demonstrated significant activity against both the promastigote and amastigote forms of Leishmania species. nih.govnih.govmdpi.com

Research into a series of 4,8-dimethoxynaphthalenyl chalcones revealed that the nature of substituents on the phenyl ring plays a crucial role in their antileishmanial efficacy. Specifically, the presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), was found to enhance the activity against Leishmania amazonensis. nih.govmdpi.com For instance, derivatives with chloro substituents demonstrated notable potency. nih.gov This suggests that chalcones containing a chloro group, such as 2-chloro-4'-phenylchalcone, could be promising candidates for further investigation as antileishmanial agents. The mechanism of action for potent chalcones has been linked to the induction of morphological and ultrastructural changes in the parasites, loss of plasma membrane integrity, and an increase in reactive oxygen species (ROS). nih.govmdpi.com

Antiamoebic Activity

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant health issue in developing nations. In the search for more effective treatments, various synthetic chalcones have been evaluated for their antiamoebic potential.

A study involving a series of chalcones with an N-substituted ethanamine tail synthesized from 4-hydroxy acetophenone (B1666503) and various aldehydes demonstrated significant in vitro activity against the HM1:IMSS strain of Entamoeba histolytica. nih.gov Notably, twelve out of the eighteen synthesized compounds exhibited greater efficacy than the standard drug, metronidazole. nih.gov Although this study did not specifically include 2-chloro-4'-phenylchalcone, the findings that derivatives containing chloro and other substituents on the phenyl ring possess potent antiamoebic properties underscore the potential of this class of compounds. nih.govresearchgate.net The structure-activity relationship suggests that the specific substitution pattern on the chalcone scaffold is a key determinant of its biological activity.

Enzyme Inhibition Studies

Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. nih.govmdpi.com Inhibition of GSTs is a therapeutic strategy, particularly in cancer therapy, where high levels of these enzymes are associated with drug resistance. mdpi.commanchester.ac.uk

Research has shown that various chalcone derivatives can act as inhibitors of human GST. nih.gov A study evaluating the inhibitory effects of several chalcones on GST purified from human erythrocytes found that their inhibitory constants (Ki) were in the micromolar range, from 7.76 to 41.93 μM. nih.gov The inhibition mechanisms were observed to be both competitive and noncompetitive, depending on the specific substitutions on the chalcone structure. nih.gov While this particular study did not test 2-chloro-4'-phenylchalcone, the demonstrated ability of the chalcone scaffold to inhibit GST suggests that it could also be an active inhibitor.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its activity is implicated in pathologies caused by bacteria such as Helicobacter pylori, making urease inhibitors a target for drug development. nih.gov

Studies on furan (B31954) chalcone derivatives have identified several potent urease inhibitors. researchgate.netresearchgate.net Structure-activity relationship analyses from these studies indicate that the presence and position of chloro substituents on the phenyl ring significantly influence the inhibitory activity. researchgate.netresearchgate.net For example, a 2-chloro moiety-based furan chalcone derivative showed a strong inhibitory effect with an IC₅₀ value of 18.75 ± 0.85 µM. researchgate.net While this is not the exact compound of interest, the data strongly supports the potential of chloro-substituted chalcones, including 2-chloro-4'-phenylchalcone, to act as effective urease inhibitors.

Table 1: Urease Inhibition by Selected Chloro-Substituted Furan Chalcone Analogues

| Compound | Substitution Pattern | IC₅₀ (µM) |

| Analogue 1 | 2-chloro | 18.75 ± 0.85 |

| Analogue 2 | 3,4-dichloro | 21.05 ± 3.52 |

| Analogue 3 | 2,5-dichloro | 16.13 ± 2.45 |

| Analogue 4 | 2,4-dichloro | 33.96 ± 9.61 |

| Thiourea (Standard) | - | 21.15 ± 0.32 |

Note: Data is for furan chalcone analogues to illustrate the effect of chloro-substitution. nih.govresearchgate.netresearchgate.net

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. cabidigitallibrary.orgnih.gov Chalcones and their derivatives have been identified as potential inhibitors of these enzymes. nih.govnih.gov

Research has demonstrated that the substitution pattern on the chalcone rings influences their inhibitory activity. cabidigitallibrary.org Studies have shown that chalcones with chloro substituents, often in combination with hydroxyl groups, can exhibit strong inhibition of α-glucosidase. cabidigitallibrary.org For instance, bavachalcone (B190645) has been reported as a potent α-glucosidase inhibitor, significantly more so than the standard drug acarbose. scielo.br This indicates that the chalcone framework is a promising scaffold for developing new anti-diabetic agents.

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.netmdpi.com Overproduction of uric acid leads to hyperuricemia and gout, making XO a key target for treatment. nih.gov Numerous studies have shown that chalcone derivatives can act as potent XO inhibitors, with some exhibiting significantly greater activity than the standard drug allopurinol. nih.govresearchgate.net The structure-activity relationship analyses suggest that the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are crucial for inhibitory potency. nih.gov

Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia and contributes to diabetic complications. researchgate.netnih.gov Therefore, AR inhibition is a major therapeutic strategy. researchgate.netnih.govunimore.itnih.gov Many chalcone derivatives have been synthesized and tested for their ability to inhibit aldose reductase (ALR2), with several compounds showing significant affinity and inhibitory activity. researchgate.netunimore.it The chalcone scaffold is considered a good starting point for the development of new ALR2 inhibitors. researchgate.net

Protein Tyrosine Kinase (PTK): Protein tyrosine kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. Chalcone derivatives have been investigated as PTK inhibitors. nih.gov For example, butein, a chalcone derivative, was found to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) with an IC₅₀ of 8 µM. nih.gov Structural analysis suggests that specific hydroxylation patterns on the chalcone molecule are important for this inhibitory activity. nih.govnih.gov

Other Pharmacological Potentials

Beyond their well-documented anticancer and anti-inflammatory properties, 2-chloro-4'-phenylchalcone and its derivatives have been investigated for a range of other pharmacological effects. These include their capacity to interfere with viral replication, protect neuronal cells from damage, modulate the immune system's response, and inhibit the formation of new blood vessels.

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Chalcones, including those with halogen substitutions, have shown promise in this area by targeting various stages of the viral life cycle.

Research into the antiviral properties of chalcone derivatives has indicated that substitutions on the aromatic rings play a crucial role in their activity. For instance, studies on a range of chalcone derivatives have demonstrated that chloro and bromo substitutions can lead to significant inhibition of viral enzymes like reverse transcriptase. nih.govtandfonline.com Specifically, chloro-substituted chalcones have been reported to exhibit potent antiviral effects. nih.gov While direct studies on 2-chloro-4'-phenylchalcone are limited, the existing data on related compounds suggest that the presence of a chlorine atom on one of the phenyl rings can enhance antiviral efficacy. Further research is warranted to specifically evaluate the antiviral spectrum and mechanism of action of 2-chloro-4'-phenylchalcone and its derivatives against a panel of clinically relevant viruses.

| Derivative | Virus/Target | Observed Effect | Reference |

|---|---|---|---|

| Chloro-substituted chalcones | Reverse Transcriptase | Significant inhibition | nih.govtandfonline.com |

| Chloropyridine chalcone derivative | MERS-CoV replication | Inhibitory activity | tandfonline.com |

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. The development of neuroprotective agents that can slow or halt this process is a critical area of medical research. Chalcone derivatives have emerged as potential candidates due to their antioxidant and anti-inflammatory properties. mdpi.com

Studies have shown that synthetic chalcone derivatives can exhibit neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines. nih.gov For example, certain chalcone derivatives have been found to protect neuronal cells from damage by enhancing neurotrophic signals and antioxidant defense mechanisms. mdpi.com The presence of halogen atoms in the chalcone structure has been noted in synthetic derivatives with neuroprotective potential. mdpi.com While specific studies on 2-chloro-4'-phenylchalcone are not extensively documented in this context, the general neuroprotective profile of chalcones suggests that this compound and its derivatives merit investigation for their potential to mitigate neuronal damage in neurodegenerative disorders.

| Derivative Class | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Synthetic chalcone derivatives | SH-SY5Y cells (human neuroblastoma) | Protection against oxidative stress-induced apoptosis | nih.gov |

| Halogen-containing chalcone derivative | SH-SY5Y cells | Enhanced neurotrophic signals and antioxidant defense | mdpi.com |

The immune system's intricate balance is crucial for maintaining health, and its dysregulation can lead to various diseases. Immunomodulatory agents can help restore this balance by either suppressing or stimulating immune responses. Chalcones have been shown to possess immunomodulatory properties, primarily through their anti-inflammatory actions. nih.gov

Research has demonstrated that chalcone derivatives can modulate the production of inflammatory mediators. For instance, some chalcones inhibit the release of pro-inflammatory cytokines from immune cells. rsc.org The anti-inflammatory effects of chalcones are often attributed to their ability to suppress signaling pathways involved in inflammation. nih.gov While direct evidence for the immunomodulatory effects of 2-chloro-4'-phenylchalcone is still emerging, the known anti-inflammatory properties of halogenated chalcones suggest a potential role in modulating immune responses. Further studies are needed to elucidate the specific effects of this compound on different immune cell populations and inflammatory pathways.

| Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Functionalised chalcones | A549 lung epithelial cells | Down-regulation of pro-inflammatory mediators IL-6 and IL-8 | rsc.org |

| Substituted chalcones | RAW 264.7 macrophages | Inhibition of NO and TNF-α production | nih.gov |

Angiogenesis, the formation of new blood vessels, is a vital process in growth and development but also plays a critical role in the progression of cancer and other diseases. The inhibition of angiogenesis is a key strategy in cancer therapy. Chalcones have been identified as potent inhibitors of angiogenesis. nih.gov

Several synthetic chalcone derivatives have demonstrated significant anti-angiogenic effects in various experimental models. nih.gov These compounds can inhibit key steps in the angiogenic process, such as the proliferation, migration, and tube formation of endothelial cells. nih.gov The anti-angiogenic activity of some chalcones is linked to their ability to interfere with vascular endothelial growth factor (VEGF) signaling pathways. While there is a lack of specific research on the anti-angiogenic properties of 2-chloro-4'-phenylchalcone, the broader class of chalcones, including hydroxylated and methoxylated derivatives, has shown considerable promise in this area. nih.govnih.gov Investigating the potential of 2-chloro-4'-phenylchalcone and its derivatives to inhibit angiogenesis could open new avenues for the development of anti-cancer therapies.

| Derivative | Experimental Model | Mechanism of Action/Observed Effect | Reference |

|---|---|---|---|

| 4-hydroxychalcone | HUVECs, Chick chorioallantoic membrane (CAM) assay | Suppressed endothelial cell proliferation, migration, and tube formation; Inhibited bFGF-driven neovascularization | nih.gov |

| α-fluorinated chalcones | HUVECs, Zebrafish embryos | Inhibited HUVEC tube formation, migration, and invasion; Blocked the growth of normal angiogenesis in zebrafish | tandfonline.com |

Structure Activity Relationship Sar Studies of Halogenated Chalcones

Impact of Halogen Substitution (e.g., Chlorine, Bromine) on Biological Activity

Halogen substitution is a critical tool in medicinal chemistry for modulating the electronic and steric properties of a molecule, which can significantly influence its biological activity. In the context of chalcones, the introduction of halogens like chlorine and bromine has been shown to enhance a variety of pharmacological effects, including antimicrobial and anticancer activities. nih.gov

The presence of a chlorine atom, as in the case of "Chalcone, 2-chloro-4'-phenyl-", can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes. Studies have demonstrated that chlorinated chalcones often exhibit potent antimicrobial activity. mdpi.comhumanjournals.com For instance, research has shown that introducing a chlorine atom into the chalcone (B49325) structure can have a positive effect on its activity against various microorganisms. mdpi.com All chlorinated chalcones in one study were found to be more effective at inhibiting tested microbial strains than the parent 2′-hydroxychalcone. mdpi.com The electron-withdrawing nature of chlorine can also enhance the electrophilicity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by biological targets like cysteine residues in enzymes or proteins, which is a proposed mechanism for their bioactivity. mdpi.com

In terms of antioxidant activity, however, chlorine substitution may not always be beneficial. One study indicated that chalcones substituted with 2-bromo or 2-fluoro groups showed better radical scavenging activity than those with chlorine substitutions. derpharmachemica.com Specifically, 2-chloro-4'-methoxy chalcone demonstrated poor antioxidant activity in the analyzed assays. derpharmachemica.com

The table below summarizes the effect of halogen substitutions on the biological activity of chalcone derivatives based on various studies.

| Halogen | Position | Biological Activity | Finding |

| Chlorine | Ring B | Antituberculosis | Enhanced activity against Mycobacterium tuberculosis. mdpi.com |

| Chlorine | Various | Antibacterial | Generally more effective than non-halogenated analogues. mdpi.comhumanjournals.com |

| Bromine | 2 (Ring B) | Antioxidant | Better radical scavenging activity compared to chlorine. derpharmachemica.com |

| Fluorine | 2 or 4 (Ring B) | Antioxidant | Better radical scavenging activity compared to chlorine. derpharmachemica.com |

| Chlorine | 2' (Ring A) | Uterotrophic | 2′-chloro-4:4′-difluorochalcone showed significant uterotrophic effect. researchgate.net |

Influence of Substituent Position on the A and B Rings

The position of substituents on both the A and B aromatic rings is a determining factor in the biological efficacy of chalcones. The specific placement of a halogen atom can lead to vastly different activities, likely due to steric and electronic effects that influence how the molecule interacts with its biological target. humanjournals.com

For "Chalcone, 2-chloro-4'-phenyl-", the chlorine atom is at the ortho-position (C2) of the B-ring. Research on monoamine oxidase-B (MAO-B) inhibitors indicated that substituting halogens at the ortho position of the phenyl B ring had a significant impact on inhibition. mdpi.com Specifically, a chlorine group at the ortho position resulted in a stronger MAO-B inhibiting effect compared to other positions. mdpi.com In antimicrobial studies, the optimal position for the chlorine substituent was found to vary depending on the bacterial strain. For instance, activity against E. coli was highest when the chlorine was at the 2-position on the B-ring and the 3'-position on the A-ring. humanjournals.com

The following table illustrates how substituent position can affect the antimicrobial activity of chlorinated chalcones against different bacterial strains.

| Chlorine Position (Ring B) | Chlorine Position (Ring A) | Target Bacteria | Activity Level |

| 4 | 4' | P. aeruginosa | Most Active |

| - | 2' | S. aureus | Most Active |

| 2 | 3' | E. coli | Most Active |

Role of Electron-Withdrawing and Electron-Donating Groups

The biological activity of chalcones is profoundly influenced by the electronic properties of the substituents on their aromatic rings. A balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is often necessary for optimal activity. jchemrev.com

Halogens, such as the chlorine atom in "Chalcone, 2-chloro-4'-phenyl-", are classic examples of EWGs. The presence of EWGs, particularly on the B-ring, is often associated with enhanced biological activity. nih.gov These groups can increase the reactivity of the α,β-unsaturated ketone moiety, which is a key pharmacophore responsible for many of the biological effects of chalcones. jchemrev.com Studies have shown that introducing robust electron-withdrawing chloro groups at the 2 and 4-positions of the phenyl ring enhanced antibacterial action. nih.gov Conversely, the inclusion of EDGs like methyl (-CH3) or methoxy (B1213986) (-OCH3) groups on the phenyl ring often resulted in decreased antimicrobial activity. nih.gov

In the context of anticancer activity, the presence of EWGs like chlorine, bromine, or nitro groups in the B ring has been found to be favorable for cytotoxic effects in several tumor cell lines. jchemrev.com In contrast, compounds with electron-releasing groups such as hydroxyl (-OH) or methoxy (-OCH3) at the para position of both rings have shown excellent antiulcer activity, which may be attributed to their antioxidant properties. sigmaaldrich.com

The phenyl group at the 4'-position of the A-ring in "Chalcone, 2-chloro-4'-phenyl-" can have complex electronic effects, but it generally increases the size and lipophilicity of the molecule.

Relationship Between Structural Features and Specific Biological Activities

The specific arrangement of functional groups on the chalcone scaffold dictates its interaction with various biological targets, leading to a wide range of activities.

Anticancer Activity: The α,β-unsaturated ketone moiety is a crucial feature for the anticancer properties of chalcones. jchemrev.com Halogenation has been identified as a highly influential modification, with EWGs like chlorine significantly enhancing anti-cancer activity. jchemrev.com The 2-chloro substitution on the B-ring, as seen in "Chalcone, 2-chloro-4'-phenyl-", is a feature found in chalcone derivatives with cytotoxic potential. For example, compound 3-(2-Chlorophenyl)-1-phenylpropenone was shown to induce apoptosis in MCF-7 breast cancer cells. researchgate.net The mechanism often involves the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Antimicrobial Activity: The antimicrobial efficacy of chalcones is strongly dependent on their substitution patterns. The presence of a chlorine atom generally enhances antibacterial activity. mdpi.comhumanjournals.com Systematic studies have shown that varying the location of the chlorine substituent on the aromatic rings directly impacts antibacterial potency, with different positions being optimal for different bacterial species. humanjournals.com

Enzyme Inhibition: Halogenated chalcones have been identified as potent inhibitors of various enzymes. As mentioned, chalcones with a chlorine group at the ortho position of ring B showed strong MAO-B inhibition. mdpi.com Other studies have explored chalcones as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. utar.edu.my The presence of chloro and bromo substituents at the para position on the chalcone B ring conferred moderate AChE inhibition. utar.edu.my

Conformation and Stereochemistry in SAR

The three-dimensional structure of chalcones plays a vital role in their biological activity. Chalcones can exist as cis (Z) and trans (E) isomers due to the double bond in the enone linker. The trans isomer is generally more stable and often more biologically active. mdpi.com

Beyond cis/trans isomerism, the conformation around the single bonds of the propenone chain gives rise to s-cis and s-trans conformers. The equilibrium between these conformers can be influenced by the substitution pattern on the aromatic rings. Studies using conformationally restricted analogues suggest that the active conformation for anti-invasive chalcones more closely resembles the s-trans geometry. mdpi.com The substitution at the ortho position of the B-ring, as with the chlorine in "Chalcone, 2-chloro-4'-phenyl-", can influence the preferred conformation by creating steric hindrance, which may favor a particular geometry for receptor binding. The relationship between the stereochemistry of a chalcone and its activity has been highlighted in studies showing that different conformers of the same compound can have significantly different cytotoxic effects against cancer cell lines.

Computational Chemistry and in Silico Approaches in Chalcone Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity.

Ligand-Protein Interaction Analysis

Molecular docking studies have been extensively used to analyze the interactions of chalcone (B49325) derivatives with a variety of protein targets implicated in diseases like cancer and inflammation.

p53 and MDM2: The interaction between the tumor suppressor protein p53 and its negative regulator, the oncoprotein MDM2, is a critical target in cancer therapy. Disrupting this interaction can reactivate p53, leading to tumor cell apoptosis. Multidimensional NMR spectroscopy and biochemical assays have shown that chalcones can act as inhibitors of the MDM2-p53 interaction. nih.gov They achieve this by binding to a sub-pocket within the larger p53-binding cleft on the MDM2 protein. nih.gov This binding prevents p53 from associating with MDM2, thereby stabilizing p53 levels. nih.govnih.gov Structure-activity relationship (SAR) studies on chalcone derivatives have indicated that substitutions on the aromatic rings significantly influence this inhibitory activity. For instance, a 4-chlorobenzene A ring was found to be a favorable feature for inhibiting the p53-MDM2 interaction. nih.gov While specific studies on 2-chloro-4'-phenylchalcone are not prevalent, the presence of the 2-chloro substitution suggests a potential for interaction with the MDM2 protein.

EGFR (Epidermal Growth Factor Receptor): EGFR is a transmembrane receptor whose overexpression is linked to numerous cancers. nih.gov Chalcones have been identified as potential EGFR inhibitors. nih.gov Docking studies predict that chalcones bind within the ATP-binding site of the EGFR tyrosine kinase (TK) domain. The interactions are often stabilized by hydrogen bonds with key amino acid residues, such as Met793, and various hydrophobic contacts within the active site. nih.govnih.gov

COX (Cyclooxygenase) and iNOS (inducible Nitric Oxide Synthase): COX-2 and iNOS are key enzymes in the inflammatory pathway and are often co-expressed in cancerous tissues, making them attractive targets for dual inhibitors. researchgate.netresearchgate.net Docking studies on a series of chalcones revealed good binding affinities for both enzymes. researchgate.netresearchgate.net Research indicates that electronic effects heavily influence these interactions. Specifically, the introduction of halogens, such as chlorine, on the chalcone scaffold was found to increase the binding affinity for iNOS, suggesting that 2-chloro-4'-phenylchalcone could effectively bind to this enzyme. researchgate.net

β-tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Molecules that interfere with tubulin dynamics are potent anticancer agents. Chalcones have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. nih.govnih.gov The interaction is primarily hydrophobic, involving residues such as Cys241, Leu248, and Leu255. nih.gov

Parasitic Enzymes: Chalcones have demonstrated significant antimalarial activity, which is thought to arise from the inhibition of essential parasitic enzymes like plasmodial aspartate proteases or cysteine proteases. nih.gov They have also been observed to interfere with parasite-specific channels. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking not only identifies potential binding sites but also predicts the specific conformation (pose) of the ligand within the active site and estimates the strength of the interaction, often expressed as a docking score or binding energy. For chalcone derivatives, docking studies have successfully predicted binding modes that correlate with their observed biological activities.

For example, in studies with COX-2, the docking results for a series of chalcones revealed that their anti-inflammatory activities were correlated with their docking scores. nih.gov One highly active compound exhibited a low docking score of -17.4 kcal/mol. nih.gov Similarly, for iNOS, an unsubstituted chalcone showed a significant binding affinity (-7.39 kJ/mol), and the introduction of a trifluoromethyl group, a halogen-containing substituent, enhanced this affinity to -7.847 kJ/mol, comparable to a standard inhibitor. researchgate.net These findings support the potential for halogenated chalcones like 2-chloro-4'-phenylchalcone to exhibit strong binding affinities.

| Chalcone Derivative | Protein Target | Predicted Binding Affinity (kcal/mol or kJ/mol) | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|---|

| Trifluoromethyl substituted chalcone | iNOS | -7.847 kJ/mol | Met368, Glu371, Asp376 | researchgate.net |

| Chalcone with aryl-piperazine fragment (Compound 6o) | COX-2 | -17.4 kcal/mol | Not specified | nih.gov |

| Chalcone Derivative L2 | EGFR-TK | -94.266 kJ/mol (MM/PBSA) | Met793 | nih.gov |

| Benzamide-substituted chalcone | EGFR | Not specified | Met793 | nih.gov |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides a more realistic assessment of the stability and energetics of the binding.

Conformational Stability Analysis of Ligand-Protein Complexes

MD simulations are used to assess the stability of the docked pose. A stable complex will maintain its key interactions throughout the simulation period. This is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A low and stable RMSD value over time suggests that the complex is stable. nih.govnih.gov For various chalcone-protein complexes, MD simulations have confirmed the stability of the interactions predicted by docking, with RMSD values typically remaining below 0.25 nm. nih.govnih.gov This analysis is crucial for validating the docking results and confirming that the ligand remains securely bound in the active site.

Free Binding Energy Calculations (e.g., MM/PBSA)

MD simulations can be coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the free energy of binding. These calculations provide a more accurate estimation of binding affinity than docking scores alone. For instance, MM/PBSA calculations for four chalcone derivatives targeting the EGFR-TK enzyme yielded strong binding free energies, ranging from -65.421 kJ/mol to -94.266 kJ/mol, indicating a high affinity for the receptor. nih.gov These methods consider contributions from molecular mechanics energies, solvation energies, and entropy, offering a comprehensive energetic profile of the ligand-protein binding.

| Chalcone Derivative | Protein Target | Simulation Length | Stability Metric (e.g., RMSD) | Calculated Binding Free Energy (Method) | Reference |

|---|---|---|---|---|---|

| Chalcone Derivative L1 | EGFR-TK | Not specified | Stable complex indicated | -65.421 kJ/mol (MM/PBSA) | nih.gov |

| Chalcone Derivative L2 | EGFR-TK | Not specified | Stable complex indicated | -94.266 kJ/mol (MM/PBSA) | nih.gov |

| Thiazole-chalcone hybrid (Lead 178) | DNA Gyrase B | Not specified | Stable RMSD, RMSF, RoG | Confirmed docking results (MM-PBSA & MM-GBSA) | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivative | α-glucosidase | Not specified | Stable RMSD | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.

For chalcones, QSAR studies have been instrumental in understanding the structural requirements for their anticancer effects. nih.gov These studies have revealed that in many cases, the octanol-water partition coefficient (clogP), a measure of lipophilicity, plays a crucial role in the QSAR models. nih.gov This suggests that the ability of the chalcone to cross cell membranes is a key determinant of its activity. Steric factors, such as the molar refractivity (CMR) of substituents, have also been found to be important, whereas electronic effects are often less significant. nih.gov

In more complex QSAR studies involving hybrid molecules like thiazole-chalcones, specific 2D descriptors such as AATS8i (Average Broto-Moreau autocorrelation of a topological structure - lag 8 / weighted by ionization potential), AVP-1 (a Balaban-type index), MoRSEE17 (3D-Molecule Representation of Structures based on Electron diffraction), and GATSe7 (Geary autocorrelation - lag 7 / weighted by Sanderson electronegativity) were found to be critical in developing predictive models for bioactivity. nih.gov Such models are invaluable for rationally designing new chalcone derivatives, like 2-chloro-4'-phenylchalcone, with potentially enhanced therapeutic properties.

ADMET Prediction and Pharmacokinetic Profiling (Computational Models)

The journey of a drug candidate from administration to its therapeutic effect is a complex process governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these pharmacokinetic and toxicological parameters at an early stage is crucial to filter out compounds with unfavorable profiles, thereby reducing late-stage attrition in drug development. nih.gov A variety of computational tools and web servers, such as SwissADME, pkCSM, and ADMETlab, are employed to generate these predictions for compounds like Chalcone, 2-chloro-4'-phenyl-. researchgate.net

These in silico models analyze the molecule's structure to forecast its behavior in the human body. For instance, Lipinski's "Rule of Five" is a commonly used filter to assess a compound's potential for oral bioavailability. researchgate.net Computational analysis for Chalcone, 2-chloro-4'-phenyl- would involve calculating key physicochemical descriptors and predicting its interaction with metabolic enzymes and transporters.

Detailed Research Findings:

Computational studies on various chalcone derivatives have demonstrated the utility of ADMET prediction in identifying promising candidates. For example, analyses often reveal that many chalcone derivatives possess good drug-likeness and acceptable physicochemical properties. researchgate.net Predictions for Chalcone, 2-chloro-4'-phenyl- would likely focus on parameters such as its gastrointestinal absorption, ability to cross the blood-brain barrier, potential for inhibition of cytochrome P450 (CYP) enzymes (critical for drug metabolism), and predicted toxicity risks. nih.gov Organohalogen chalcones, a class to which 2-chloro-4'-phenylchalcone belongs, have been synthesized and evaluated in silico, with results indicating their potential as potent enzyme inhibitors with predictable metabolic fates. nih.gov The goal of these computational screenings is to build a comprehensive pharmacokinetic profile that helps in prioritizing compounds for synthesis and biological testing. nih.gov

Table 1: Predicted ADMET and Physicochemical Properties of Chalcone, 2-chloro-4'-phenyl-

| Parameter | Predicted Value/Classification | Significance in Pharmacokinetics |

| Physicochemical Properties | ||

| Molecular Weight | ~256.7 g/mol | Influences absorption and diffusion across membranes. |

| LogP (Lipophilicity) | High | Affects solubility, absorption, membrane permeability, and plasma protein binding. |

| H-bond Donors | 0 | Impacts solubility and binding to target proteins. |

| H-bond Acceptors | 1 (Carbonyl oxygen) | Influences solubility and interaction with biological targets. |

| Absorption | ||

| GI Absorption | High | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |